molecular formula C11H19NO B174419 5-(Aminomethyl)adamantan-2-OL CAS No. 1221817-92-0

5-(Aminomethyl)adamantan-2-OL

Cat. No.: B174419
CAS No.: 1221817-92-0
M. Wt: 181.27 g/mol
InChI Key: FQVWYKRNBLKXQJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)adamantan-2-ol is a functionalized adamantane derivative that serves as a key synthetic intermediate in medicinal chemistry. The incorporation of the adamantyl moiety into molecular frameworks is a established strategy to enhance lipophilicity, which can significantly improve a compound's ability to cross biological membranes and modulate its biological availability . This compound is particularly valuable in the design and synthesis of novel agents with potential pharmacological activities. Research indicates that adamantane derivatives demonstrate potent antibacterial and antifungal properties against a panel of microorganisms, including Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans . Furthermore, select adamantane-based compounds have been shown to exhibit significant dose-dependent anti-inflammatory activity in standard pharmacological models, such as those involving carrageenan-induced paw edema . The rigid, diamond-like structure of the adamantane core also makes it a promising building block in materials science, particularly for creating three-dimensional frameworks and drug delivery systems that leverage its high stability and adsorption properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVWYKRNBLKXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl Adamantan 2 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes to Adamantane-2-ol Frameworks

The construction of the adamantane (B196018) core, especially with a 1,2-disubstitution pattern, is a key challenge that has been addressed through several innovative synthetic routes. These methods range from modifying existing frameworks to building the cage structure from simpler precursors.

The Ritter reaction is a well-established method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.org This reaction is particularly useful in adamantane chemistry for introducing amino functionalities. The general mechanism involves the formation of a stable carbocation from an alcohol or other precursor, which then reacts with the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide, which can be further hydrolyzed to the corresponding amine. wikipedia.orgmissouri.edu

Modified Ritter reaction protocols have been developed to improve yields and simplify procedures for synthesizing aminoadamantanes. For instance, a modified approach using 3-hydroxyadamantane-1-carboxylic acid and acetonitrile (B52724) in sulfuric acid has been described, which avoids bromination steps and allows for simpler purification of the resulting aminoadamantane derivative. vulcanchem.com This method yields a product with over 95% purity. vulcanchem.com The reaction has also been successfully applied to 2-oxaadamantane derivatives. The reaction of 2-oxaadamantan-5-ol with chloroacetonitrile (B46850) in the presence of sulfuric acid yields the corresponding N-(2-oxaadamantan-5-yl)-2-chloroacetamide in 87% yield. nih.gov

Flow chemistry has also been employed to enhance the safety and scalability of the Ritter reaction in synthesizing aminoadamantane compounds. vulcanchem.com This technique minimizes risks associated with exothermic reactions and allows for real-time monitoring. vulcanchem.com For example, the Ritter reaction of 2-ethynyladamantan-2-ol (B8769290) with benzonitrile (B105546) has been optimized under flow conditions. durham.ac.uk

PrecursorReagentsProductYieldReference
2-Oxaadamantan-5-olChloroacetonitrile, H₂SO₄, Acetic AcidN-(2-Oxaadamantan-5-yl)-2-chloroacetamide87% nih.gov
5-Bromo-2-oxaadamantaneChloroacetonitrile, H₂SO₄, Acetic AcidN-(2-Oxaadamantan-5-yl)-2-chloroacetamide27% nih.gov
2-Ethynyladamantan-2-olBenzonitrile, H₂SO₄/AcOH/Ac₂O (Flow)N-(1-(Adamantan-2-yl)ethynyl)benzamide>95% (crude conversion) durham.ac.uk

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds and are frequently used to construct substituted adamantane frameworks. The addition of a Grignard reagent to an adamantanone precursor is a common strategy to introduce substituents and create alcohol functionalities, such as the hydroxyl group in adamantane-2-ol derivatives.

For example, the reaction of adamantan-2-one with a Grignard reagent like methylmagnesium iodide (MeMgI) produces a mixture of alcohol isomers. mdpi.com This alcohol can then be converted into various other 1,2-disubstituted adamantane derivatives. mdpi.com A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid starts with a Grignard addition of ethynylmagnesium bromide to 2-adamantanone. durham.ac.ukresearchgate.net This reaction was optimized under flow conditions at 40 °C, yielding the desired 2-ethynyladamantan-2-ol in 80-90% isolated yield on a large scale. durham.ac.uk The use of flow chemistry proved advantageous over batch processing, which required cryogenic temperatures and resulted in lower yields upon scale-up. durham.ac.ukresearchgate.net

Adamantane PrecursorGrignard ReagentProductYieldConditionsReference
Adamantan-2-oneMeMgI2-Methyladamantan-2-olHigh YieldStandard mdpi.com
2-AdamantanoneEthynylmagnesium bromide2-Ethynyladamantan-2-ol80-90%Flow, 40°C durham.ac.uk
1-BromoadamantaneIsopropyl magnesium bromide / Acetone1-(1-Adamantyl)-2-methylpropan-2-ol65-72%Batch, <10°C

The construction of the adamantane cage from simpler, non-cage precursors is a powerful strategy that offers access to a wide range of substituted derivatives. These methods can start from acyclic, monocyclic, or bicyclic compounds.

One effective approach involves the cyclization of bicyclo[3.3.1]nonane derivatives. mdpi.com These bicyclic precursors can be synthesized from simple building blocks or by ring-opening readily available 1,3-disubstituted adamantanes. mdpi.com For instance, acid-catalyzed cyclization of a bicyclic compound, formed from a series of condensation and cyclization steps, was a key step in the total synthesis of Plukenetione A, a natural product with an adamantane core. mdpi.comnih.gov Lewis acids like scandium(III) triflate can initiate cyclization by forming an adamantyl cation, which is then trapped by various nucleophiles. mdpi.com

Syntheses from acyclic precursors have also been reported, dating back to the first synthesis of the adamantane scaffold from formaldehyde (B43269) and dimethyl malonate. mdpi.com More contemporary methods involve cascade reactions, such as a one-pot reaction of a di-one with acrylates that proceeds through a series of aldol, Michael, and Dieckmann condensations to form a densely substituted adamantane core in high yield. mdpi.com

Precursor TypeKey TransformationCatalyst/ReagentsSignificanceReference
BicyclicAcid-promoted cyclizationTrifluoroacetic acid (TFA)Total synthesis of Plukenetione A mdpi.comnih.gov
BicyclicLewis acid-initiated cyclizationScandium(III) triflateAccess to various 1,2-disubstituted adamantanes mdpi.com
AcyclicCascade (Aldol, Michael, Dieckmann)TriethylamineOne-pot synthesis of highly substituted adamantanes mdpi.com
BicyclicBase-promoted cyclization / Michael additionBaseForms adamantane scaffold from bicyclic intermediate mdpi.com

Grignard Addition and Related Carbocycle Constructions

Stereoselective Synthesis and Enantiomeric Resolution of Adamantane Derivatives

The 1,2-disubstitution pattern on the adamantane skeleton results in chiral molecules. mdpi.com Consequently, the development of stereoselective synthetic methods and protocols for enantiomeric resolution is crucial for accessing enantiomerically pure adamantane derivatives.

One strategy for stereoselective synthesis involves using chiral starting materials or auxiliaries to guide the formation of the adamantane framework. An approach to enantiomerically pure substituted adamantane derivatives has been demonstrated through the cyclization of precursors derived from chiral starting materials. mdpi.com The stereochemistry of cyclization reactions can be influenced by the reaction conditions. For instance, in the synthesis of Plukenetione A, the choice of cyclization conditions, such as using TFA in hexafluoroisopropanol (HFIP), led to the selective formation of one stereoisomer, whereas Sc(OTf)₃ resulted in a mixture of isomers. nih.gov This selectivity is proposed to arise from different cyclization pathways, such as a stereospecific S_N2 cyclization versus a non-stereospecific S_N1-type cationic cyclization. nih.gov

Functionalization and Derivatization Strategies for 5-(Aminomethyl)adamantan-2-OL Analogs

Once the adamantane-2-ol framework is established, further modifications are necessary to introduce the aminomethyl group at the C-5 position and to synthesize other analogs.

Direct synthesis protocols for this compound are not widely detailed in the public literature, suggesting that its preparation likely involves multi-step sequences. vulcanchem.com A common strategy for introducing an aminomethyl group is the Mannich reaction, which involves the aminoalkylation of an active hydrogen compound with formaldehyde and a primary or secondary amine. capes.gov.br For instance, 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione reacts with formaldehyde and various primary aromatic amines or substituted piperazines to yield the corresponding 3-aminomethyl derivatives. capes.gov.br

Another approach involves the reduction of a nitrile or an amide group that has been previously introduced onto the adamantane scaffold. For example, the Ritter reaction can be used to form an acetamide (B32628) group, which can then be hydrolyzed to an amine. mdpi.com The synthesis of various 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives demonstrates the functionalization of the adamantane core to create complex heterocyclic structures with amine functionalities. nih.gov

Starting MaterialReagentsProduct TypeApplicationReference
5-(1-Adamantyl)-1,3,4-oxadiazoline-2-thioneFormaldehyde, Primary/Secondary Amine3-Arylaminomethyl or 3-Piperazinylmethyl derivativesSynthesis of N-substituted amine derivatives capes.gov.br
Adamantan-2-one derived alcoholRitter Reaction (e.g., with MeCN), then Hydrolysis2-Aminoadamantane derivativeIntroduction of an amine group via an amide intermediate mdpi.com

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Oxadiazoles, Isothioureas, Thiazoles, Indoles)

The functional handles of this compound, namely the primary amine and the secondary alcohol, serve as versatile anchor points for the construction of more complex derivatives incorporating heterocyclic rings. The inherent lipophilicity and rigid structure of the adamantane cage make it a desirable pharmacophore in drug design. researchgate.netmdpi.com The synthesis of such derivatives often leverages the reactivity of the aminomethyl group.

Triazoles:

The 1,2,4-triazole (B32235) ring is a common feature in many pharmacologically active compounds. researchgate.net The synthesis of adamantane-triazole conjugates can be achieved through several routes. A common method involves the cyclization of thiosemicarbazide (B42300) precursors. mdpi.com For instance, adamantane-1-carbohydrazide (B96139) can be reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to the corresponding triazolethione. mdpi.com

For this compound, the aminomethyl group can be first acylated with a suitable carboxyl group, followed by conversion to a carbohydrazide (B1668358). This intermediate can then undergo reaction with an isothiocyanate and subsequent cyclization. Alternatively, the aminomethyl group could be converted to an azide, which can then participate in a 1,3-dipolar cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring. acs.org The hydroxyl group at the 2-position would likely require protection during these synthetic steps. The reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines can yield N-Mannich bases. nih.gov

Table 1: Examples of Adamantane-Triazole Synthesis

Starting Material Reagents Product Type Yield Reference
Adamantane-1-carbohydrazide Phenyl isothiocyanate, NaOH 5-(1-Adamantyl)-4-phenyl-1,2,4-triazole-3-thiol - mdpi.com
5-(1-Adamantyl)-4-phenyl-1,2,4-triazoline-3-thione Formaldehyde, 1-(2-methoxyphenyl)piperazine N-Mannich base derivative - nih.gov

Oxadiazoles:

The 1,3,4-oxadiazole (B1194373) moiety is another important heterocycle in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N-acylhydrazides. umich.eduresearchgate.net Starting from adamantane-1-carboxylic acid, it can be converted to the corresponding carbohydrazide. Reaction of this hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields the desired 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles. researchgate.net

To synthesize an oxadiazole derivative of this compound, the aminomethyl group could be transformed into a carboxylic acid functionality via oxidation. This new carboxyl group can then be used to build the oxadiazole ring as described above. Another approach involves the reaction of adamantane-1-carbonitrile (B145659) with a carbohydrazide to form a thiazole (B1198619) intermediate, which is then cyclized to an oxadiazole. umich.edu

Table 2: Examples of Adamantane-Oxadiazole Synthesis

Starting Material Reagents Product Type Yield Reference
Adamantan-1-carboxylic acid hydrazide Substituted benzoic acids, POCl₃ 2-(1-Adamantyl)-5-aryl-1,3,4-oxadiazoles - researchgate.net
Adamantanecarbonyl chloride Arylamidoximes, Microwave irradiation 3-(Adamantan-1-yl)-5-aryl-1,2,4-oxadiazoles Good researchgate.net

Isothioureas:

Adamantane-linked isothiourea derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.netmdpi.com A general synthetic route starts with the reaction of an adamantyl amine with an isothiocyanate to produce an N,N'-disubstituted thiourea (B124793). nih.govacs.org This thiourea can then be S-alkylated using an appropriate alkyl halide in the presence of a base to yield the target isothiourea derivative. nih.govmdpi.com

Applying this to this compound, the primary amine of the aminomethyl group can react with a suitable isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) to form the corresponding thiourea. Subsequent reaction with an arylmethyl halide would furnish the desired S-arylmethyl isothiourea derivative. nih.govacs.org

Table 3: Examples of Adamantane-Isothiourea Synthesis

Starting Material Reagents Product Type Yield Reference
Adamantane-1-amine 4-Chlorophenyl isothiocyanate, 4-Nitrobenzyl bromide, K₂CO₃ S-(4-Nitrobenzyl)-N-(adamantan-1-yl)-N'-(4-chlorophenyl)isothiourea - nih.govacs.org

Thiazoles:

The thiazole ring is a key structural component in many bioactive compounds. rsc.org The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of a α-haloketone with a thioamide. jrespharm.com For instance, novel naphthoquinone-thiazole hybrids bearing an adamantane moiety were synthesized by the reaction of 1,4-naphthoquinone (B94277) N-aroylthiourea derivatives with 1-adamantyl bromomethyl ketone. jrespharm.com Another approach involves the reaction of an adamantyl oxobutanamide with bromine, followed by cyclization with a substituted thiourea. rsc.org

To incorporate a thiazole ring onto this compound, the aminomethyl group could be used to first form a thioamide. This could then be reacted with an α-haloketone to construct the thiazole ring. Alternatively, the hydroxyl group could be oxidized to a ketone, which could then be halogenated at the alpha position. This α-haloketone could then react with a thioamide to form the thiazole ring.

Table 4: Examples of Adamantane-Thiazole Synthesis

Starting Material Reagents Product Type Yield Reference
1,4-Naphthoquinone N-aroylthioureas 1-Adamantyl bromomethyl ketone Naphthoquinone-thiazole hybrids with adamantane 75-85% jrespharm.com
Adamantyl bromo oxobutanamide Substituted thioureas Amantadine (B194251) clubbed N-aryl amino thiazoles - rsc.org

Indoles:

Indole (B1671886) derivatives are of significant interest in medicinal chemistry. The synthesis of adamantane-indole conjugates has been reported through several methods. rsc.orgnih.govrsc.org One approach involves the reaction of 1-adamantanecarboxylic acid chloride with o-toluidine, followed by a series of steps to construct the indole ring and subsequent functionalization. rsc.org Another strategy involves the Ugi multicomponent reaction, where 1-aminoadamantane, an aldehyde, an indole carboxylic acid, and an isocyanide react to form dipeptide-like structures containing both adamantane and indole moieties. science.org.ge

For this compound, the aminomethyl group could be utilized in a similar multicomponent reaction. Alternatively, the aminomethyl group could be used as a directing group for C-H activation/annulation strategies to build the indole ring onto the adamantane core, although this would be a more advanced synthetic approach.

Table 5: Examples of Adamantane-Indole Synthesis

Starting Material Reagents Product Type Yield Reference
1-Adamantanecarboxylic acid chloride o-Toluidine, various reagents 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas/thioureas High rsc.org
1-Aminoadamantane Aldehydes, N-methyl-1H-indolecarboxylic acid, Ethyl isocyanoacetate Indole and adamantane containing dipeptides - science.org.ge

Continuous Flow Synthesis Techniques for Adamantane Compounds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. beilstein-journals.org This is particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of adamantane derivatives has benefited from the application of these techniques. beilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgresearchgate.net

A notable example is the development of a fully continuous flow synthesis of 3-amino-1-adamantanol, a key intermediate for the antidiabetic drug vildagliptin (B1682220). researchgate.net This process, starting from amantadine sulfate, involves nitration, hydrolysis, and neutralization steps performed in a continuous manner, leading to higher yields, shorter reaction times, and improved safety compared to batch methods. researchgate.net Similarly, a continuous flow process was developed for the synthesis of the anti-Alzheimer drug memantine (B1676192), which involves hydrogenation, skeletal rearrangement, nitration, and reduction steps. nih.gov

The synthesis of 2-aminoadamantane-2-carboxylic acid has also been successfully achieved using a seven-step semi-continuous telescoped reaction sequence, where in-line monitoring with technologies like FlowIR was used to control the process. rsc.org Furthermore, the synthesis of 1-adamantanecarboxylic acid has been demonstrated on a multigram scale using a flow reactor. beilstein-journals.org

These examples highlight the potential of continuous flow technology for the synthesis of this compound and its derivatives. For instance, the reduction of a potential nitrile or nitro precursor to the aminomethyl group could be performed more safely and efficiently in a flow reactor. The synthesis of the heterocyclic derivatives, which may require high temperatures or pressures, could also benefit from the precise control offered by flow chemistry, potentially leading to higher yields and purities. The use of in-line analytical techniques can allow for real-time optimization and control of the synthetic process. rsc.org

Table 6: Examples of Continuous Flow Synthesis of Adamantane Compounds

Target Compound Key Features of Flow Process Advantages Noted Reference
3-Amino-1-adamantanol Fully continuous nitration, hydrolysis, and neutralization Higher yield, shorter reaction time, improved safety researchgate.net
Memantine Sequential flow involving hydrogenation, rearrangement, nitration, and reduction Continuous manufacturing of the API nih.gov
2-Aminoadamantane-2-carboxylic acid Seven-step semi-continuous telescoped sequence with in-line FlowIR monitoring Controlled process, scalability rsc.org
Vildagliptin Alkylation of a nitrile with an amino-adamantane derivative in flow Control of exothermic reaction, handling of unstable intermediate beilstein-journals.org

Structure Activity Relationship Sar Studies of 5 Aminomethyl Adamantan 2 Ol Analogs

Correlation of Adamantane (B196018) Core Substituents with Biological Activity

The biological activity of adamantane-based compounds can be significantly modulated by introducing various substituents onto the cage-like core. These modifications can alter the molecule's size, shape, and electronic properties, thereby influencing its interaction with target receptors or enzymes.

Furthermore, within a series of N-substituted piperazine (B1678402) analogs attached to the adamantyl-triazole scaffold, the nature of the substituent on the piperazine ring was critical. Phenyl and 2-pyridyl piperazine analogs demonstrated higher anti-inflammatory activity compared to their ethyl-substituted counterpart. nih.gov This highlights that distal changes to the core adamantane structure can fine-tune biological activity.

In a different class of compounds, adamantane-isothiourea hybrids, substitutions on a benzyl (B1604629) group attached to the isothiourea moiety led to a range of antibacterial activities. Derivatives with 4-chlorobenzyl and 3,5-bis(trifluoromethyl)benzyl groups displayed potent, broad-spectrum antibacterial effects, underscoring the sensitivity of biological activity to the electronic nature of substituents linked to the adamantane pharmacophore. mdpi.com

Table 1: Correlation of Substituents with Biological Activity in Adamantane Analogs
Core StructureSubstituentObserved Biological ActivityReference
Adamantyl-TriazoleAcetic Acid moietyGreatly enhanced anti-inflammatory activity nih.gov
Adamantyl-TriazoleEthyl Acetate moietyGreatly enhanced anti-inflammatory activity nih.gov
Adamantyl-Triazole-PiperazinePhenyl on PiperazineHigher anti-inflammatory activity than ethyl analog nih.gov
Adamantyl-Isothiourea4-ChlorobenzylPotent broad-spectrum antibacterial activity mdpi.com
Adamantyl-Isothiourea3,5-Bis(trifluoromethyl)benzylPotent broad-spectrum antibacterial activity mdpi.com

Positional Isomerism and Functional Group Influence on Pharmacological Profiles

The specific placement of functional groups on the adamantane skeleton and the nature of these groups are critical determinants of a compound's pharmacological profile. Studies on adamantane-derived synthetic cannabimimetics illustrate this principle effectively.

In a series of adamantane-indole derivatives, the functional group linking the adamantane cage to the indole (B1671886) core was shown to be crucial for in vivo activity, even when in vitro activity at cannabinoid receptors (CB1 and CB2) was similar. acs.orgacs.org For example, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), which has a carboxamide linker, displayed potent cannabimimetic effects, such as inducing hypothermia and bradycardia in rats. acs.orgnih.gov In contrast, adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001), which features a ketone linker, did not produce these significant in vivo effects, despite both compounds showing similar full agonist profiles at CB1 and CB2 receptors in vitro. acs.orgacs.orgnih.gov This indicates that the nature of the functional group is vital for translating in vitro receptor activation into in vivo pharmacological activity, possibly by affecting metabolic stability or other pharmacokinetic properties. acs.org

Positional isomerism also plays a significant role. Moving the carboxamide motif from the C-3 to the C-2 position of the indole backbone in adamantyl indole carboxamides resulted in compounds with improved selectivity for the CB2 receptor. researchgate.net This demonstrates that altering the attachment point of a functional group relative to the core scaffold can dramatically shift the selectivity profile of a drug candidate.

Further SAR exploration revealed that reducing the steric bulk of the adamantane cage to a cyclohexane (B81311) ring had varied effects. In one analog, this change doubled the potency at CB1 receptors while reducing CB2 potency. acs.org This finding suggests a delicate balance between the size of the lipophilic group and its interaction with the receptor binding pockets.

Table 2: Influence of Functional Group and Positional Isomerism on Cannabinoid Receptor Activity
CompoundLinker GroupCB1 EC50 (nM)CB2 EC50 (nM)In Vivo ActivityReference
SDB-001Carboxamide~109~56Potent Cannabimimetic researchgate.net
AB-001Ketone16-4329-216Greatly reduced potency acs.orgacs.orgnih.gov
SDB-003 (Cyclohexane analog)Carboxamide37102Not specified acs.org
SDB-004 (Cyclohexane analog)Carboxamide16216Not specified acs.org

Stereochemical Aspects Governing Ligand-Target Interactions

The rigid, three-dimensional nature of the adamantane scaffold is one of its most significant assets in drug design. eui.eu This structural rigidity allows for the precise spatial orientation of substituents, which can lead to optimized interactions with specific biological targets. nih.govpublish.csiro.au Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage locks functional groups into well-defined positions, potentially increasing both potency and selectivity. publish.csiro.auresearchgate.net

All 1,2-disubstituted adamantane derivatives, a class to which 5-(aminomethyl)adamantan-2-ol belongs, are chiral. mdpi.com The synthesis of enantiomerically pure derivatives is therefore a key consideration, as different stereoisomers can exhibit vastly different biological activities. The specific stereochemistry of a molecule dictates how its functional groups are presented to the binding site of a receptor or enzyme. A correct spatial arrangement is often necessary for optimal binding affinity and efficacy.

For instance, in the development of ligands for the sigma-2 (σ2) receptor, adamantane was chosen as a scaffold specifically for its steric hindrance and rigidity. nih.gov This rigidity was expected to minimize the number of possible binding orientations within the receptor's active site, allowing for a clearer understanding of the ligand-receptor interaction. Molecular docking studies of these adamantane-based ligands showed specific interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the σ2 receptor binding pocket. nih.gov This demonstrates how the defined geometry of the adamantane framework facilitates stable and specific ligand-target interactions. The ability to control the orientation of functional groups is crucial for optimizing potency and selectivity. publish.csiro.au

Lipophilicity and Bioavailability Modulation by Adamantane Moiety Integration

A primary and well-documented role of the adamantane moiety in medicinal chemistry is to increase the lipophilicity of a molecule. mdpi.comnih.gov Often referred to as a "lipophilic bullet," the adamantane cage is a bulky, non-polar hydrocarbon structure that significantly enhances a drug's ability to partition into lipid environments. nih.govresearchgate.net This property is crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. publish.csiro.au

The incorporation of an adamantane group can increase a molecule's partition coefficient (logP value) by approximately 3.1 log units. researchgate.net This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) activity. nih.govrsc.org For many neurological disorders, increasing the permeability of a compound through the blood-brain barrier is a major goal, and the adamantane moiety has been successfully used for this purpose. nih.gov

Molecular Pharmacology and Preclinical Biological Activity of 5 Aminomethyl Adamantan 2 Ol and Its Derivatives

In Vitro and In Vivo Biological Efficacy

The preclinical efficacy of adamantane (B196018) derivatives has been evaluated against various pathogens.

Influenza A: The antiviral activity of adamantane derivatives against influenza A is well-established, primarily through the inhibition of the M2 proton channel. nih.gov However, the emergence of resistant strains has limited their clinical use. mdpi.com A study on the adamantane-containing compounds ABMA and its analog DABMA demonstrated antiviral effects against both amantadine-sensitive and amantadine-resistant influenza A virus subtypes (H1N1 and H3N2), as well as influenza B virus. nih.gov The EC50 values for these compounds ranged from 2.83 to 7.36 µM for ABMA and 1.82 to 6.73 µM for DABMA. nih.gov In vivo studies in mice challenged with H1N1 showed that both ABMA and DABMA improved survival rates to 67%. nih.gov

Virus StrainABMA EC50 (µM)DABMA EC50 (µM)
Influenza A/Puerto Rico/8/34 (H1N1) 3.25 ± 0.352.51 ± 0.21
Influenza A/Aichi/2/68 (H3N2) 2.83 ± 0.281.82 ± 0.19
Amantadine-resistant H3N2 7.36 ± 0.816.73 ± 0.75
Influenza B/Lee/40 4.12 ± 0.423.98 ± 0.37
Data from a study on ABMA and DABMA. nih.gov

HIV: The anti-HIV activity of adamantane derivatives has been explored, with a focus on inhibiting HIV-1 reverse transcriptase. nih.gov In a study of 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, one of the parent compounds, 2 , showed a 100% reduction in viral replication at a concentration of 50 µg/mL, and 43% and 37% reduction at 10 and 2 µg/mL, respectively. capes.gov.br Another study on 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles found that compound 5b exhibited moderate in vitro activity against both HIV-1 and HIV-2. researchgate.net

Antimicrobial Spectrum (Antibacterial and Antifungal Activity)

The adamantane core is a key structural feature in various compounds with demonstrated antimicrobial properties. researchgate.net Derivatives of adamantane have been recognized as potent agents against both bacteria and fungi. mdpi.com Research into adamantane-based compounds has revealed a broad spectrum of activity, with many derivatives showing significant inhibitory effects against pathogenic microorganisms. researchgate.netmdpi.com

Specifically, derivatives of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione have been synthesized and evaluated for their in vitro activity against several strains of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. capes.gov.br Among the tested compounds, 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione and some of its N-Mannich base derivatives, such as those with 4-substituted-1-piperazinylmethyl moieties, were identified as particularly active, especially against Gram-positive bacteria. capes.gov.br

Furthermore, a series of N-(1-adamantyl)carbothioamide derivatives were synthesized and screened for their antimicrobial activity. mdpi.comnih.gov Several of these compounds, including those with specific cyclic secondary amine substitutions, demonstrated potent antibacterial activity against one or more of the tested microorganisms. mdpi.comnih.gov

In another study, novel 5-(1-adamantyl)-1,2,4-triazole-3-thiols and their N- and S-substituted derivatives were synthesized and tested against a panel of bacteria and Candida albicans. nih.gov A number of these compounds, including certain N-Mannich bases and S-substituted derivatives, displayed potent antibacterial activity. nih.gov Similarly, N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones also showed significant antibacterial properties against various strains. semanticscholar.org

Hydrazide-hydrazone derivatives incorporating a 1-adamantane carbonyl moiety have also been investigated, with some showing good antibacterial activity against Gram-positive bacteria and Candida albicans. mdpi.com Additionally, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and evaluated, with several compounds exhibiting potent broad-spectrum antibacterial activity and others showing specific activity against Gram-positive bacteria or potent antifungal activity against C. albicans. nih.gov

Interactive Data Table: Antimicrobial Activity of Selected Adamantane Derivatives

Compound/Derivative Class Tested Against Activity Noted
5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivatives Gram-positive bacteria, Gram-negative bacteria, Candida albicans Particularly active against Gram-positive bacteria. capes.gov.br
N-(1-adamantyl)carbothioamide derivatives Gram-positive bacteria, Gram-negative bacteria, Candida albicans Potent antibacterial activity in several derivatives. mdpi.comnih.gov
5-(1-adamantyl)-1,2,4-triazole-3-thiols and derivatives Gram-positive bacteria, Gram-negative bacteria, Candida albicans Potent antibacterial activity in several N-Mannich bases and S-substituted derivatives. nih.gov
N-Mannich bases from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones Gram-positive bacteria, Gram-negative bacteria, Candida albicans Significant antibacterial activity. semanticscholar.org
Hydrazide-hydrazones with 1-adamantane carbonyl moiety Gram-positive and Gram-negative bacteria, Candida albicans Good antibacterial activity against Gram-positive bacteria and C. albicans. mdpi.com

Antiproliferative Activity in Cellular Models

Adamantane derivatives have been a focus of research for their potential as anticancer agents. researchgate.netnih.gov The adamantane cage is a structural component of several anticancer drugs, highlighting its importance in the design of new therapeutic agents. nih.gov

A series of adamantane-containing thiazole (B1198619) compounds were synthesized and evaluated for their anti-proliferative activity against five human tumor cell lines. nih.gov Notably, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines demonstrated potent inhibitory activity against all tested cell lines. nih.gov Molecular docking studies suggested that these compounds might exert their effects by interacting with the active site of the SIRT1 enzyme. nih.gov

In another study, new adamantylthiazolyl-1,3,4-oxadiazole derivatives were synthesized and tested for their in vitro antiproliferative activity against a wide range of human tumor-derived cell lines. researchgate.net Some of these compounds showed activity against specific leukemia cell lines. researchgate.net

The antiproliferative activities of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netmdpi.comtriazolo[1,5-c]pyrimidine derivatives have also been investigated against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. rsc.org Several of these compounds exhibited significant cytotoxic activities, with some showing potent inhibitory activity against CDK2/cyclin A2. rsc.org

Furthermore, adamantane-substituted purines have been synthesized and evaluated for their biological activity. mdpi.com It was found that the adamantane skeleton did not compromise, and in some cases enhanced, the inhibition activity towards CDK2/cyclin E. mdpi.com

Interactive Data Table: Antiproliferative Activity of Selected Adamantane Derivatives

Derivative Class Cell Lines Tested Key Findings
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines Five human tumor cell lines Potent inhibitory activity against all tested cell lines. nih.gov
Adamantylthiazolyl-1,3,4-oxadiazole derivatives Hematological and solid tumor cell lines Activity against specific leukemia cell lines. researchgate.net
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netmdpi.comtriazolo[1,5-c]pyrimidine derivatives MCF-7, HepG-2, HCT-116 Significant cytotoxic activities and CDK2/cyclin A2 inhibition. rsc.org

Anti-Inflammatory Effects

Adamantane derivatives have been investigated for their anti-inflammatory properties. researchgate.net For instance, aminomethyl analogs of adamantane have demonstrated stronger anti-inflammatory effects compared to their hydroxymethylated counterparts in certain ester derivatives.

In a study involving novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, some of the synthesized compounds produced a good dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net This suggests that the adamantane scaffold can be a valuable component in the development of new anti-inflammatory agents.

Hypoglycemic Activity in Animal Models

Several adamantane derivatives have shown promise as potential treatments for diabetes due to their hypoglycemic activity. researchgate.net For example, N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones were evaluated for their oral hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. researchgate.net Some of these compounds produced a significant and strong dose-dependent reduction in serum glucose levels when compared to the standard drug gliclazide. researchgate.net

Similarly, a study on novel N-(1-adamantyl)carbothioamide derivatives also identified compounds with significant oral hypoglycemic activity in STZ-induced diabetic rats. mdpi.comnih.gov One particular compound demonstrated a notable reduction in serum glucose levels, comparable to gliclazide. mdpi.comnih.gov

The db/db mouse, an animal model that mimics human type 2 diabetes, has been used to study the hypoglycemic effects of various compounds. mdpi.com Research has shown that certain isoflavonoids, when complexed with chromium(III), can exhibit good hypoglycemic activity. mdpi.com

Interactive Data Table: Hypoglycemic Activity of Selected Adamantane Derivatives in Animal Models

Derivative Class Animal Model Key Findings
N-Mannich bases from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones Streptozotocin-induced diabetic rats Significant dose-dependent reduction in serum glucose. researchgate.net

Neuroprotective Effects in Preclinical Models

Adamantane derivatives have been explored for their potential neuroprotective effects in various preclinical models. Preliminary studies suggest that some adamantane compounds may help mitigate neurodegenerative processes.

One such derivative, 5-hydroxyadamantane-2-on, has demonstrated significant cerebrovascular and neuroprotective activity in rat models of brain ischemia. nih.gov Unlike memantine (B1676192), it does not block NMDA receptors but enhances cerebral blood flow. nih.gov This effect is believed to be mediated through the GABA-ergic system. nih.gov In models of middle cerebral artery occlusion, this compound promoted compensatory regeneration in neural cells and increased the number of microcirculatory vessels. nih.gov

Furthermore, myrtenal-adamantane conjugates have been evaluated for their neuroprotective properties in a rat model of dementia. nih.gov These conjugates were found to restore memory deficits and exhibited significant acetylcholinesterase (AChE)-inhibitory activity in the cortex. nih.gov They also showed moderate antioxidant properties and altered neurotransmitter levels in the hippocampus, suggesting they are promising candidates for Alzheimer's disease treatment. nih.gov

The development of pro-neurogenic chemical compounds is considered a promising therapeutic strategy for various neuropsychiatric and neurodegenerative diseases. google.com

Computational Chemistry and Advanced Analytical Characterization of 5 Aminomethyl Adamantan 2 Ol

Theoretical and Computational Approaches for Structural and Electronic Properties

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govfu-berlin.de For adamantane (B196018) derivatives, DFT calculations, often at the B3LYP/6-31G** level of theory, provide insights into their stability and reactivity. nih.gov Key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In studies of related adamantane derivatives, DFT has been employed to calculate net atomic charges, which helps in understanding intermolecular interactions. researchgate.net For instance, nitrogen and other electronegative atoms typically exhibit negative net atomic charges, highlighting their potential to act as hydrogen bond acceptors. researchgate.net These calculations are crucial for predicting how 5-(aminomethyl)adamantan-2-ol might interact with biological targets.

Table 1: Representative Quantum Chemical Parameters for Adamantane Derivatives

ParameterDescriptionTypical Values for Adamantane Systems
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Varies based on substituents.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Varies based on substituents.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity.Larger gap implies higher stability.
Net Atomic Charge Distribution of electron density among atoms in the molecule.Negative charges on N, O; positive on H.

Note: Specific values for this compound require dedicated DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. usm.my For this compound, docking studies can elucidate its binding mode within the active site of a protein target. The adamantane cage often engages in non-polar interactions with hydrophobic residues such as valine, leucine, and alanine (B10760859) within a binding pocket. mdpi.com The aminomethyl and hydroxyl groups can form crucial hydrogen bonds with amino acid residues like glutamine and aspartic acid, further stabilizing the ligand-protein complex. mdpi.com

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of the ligand-target complex over time. nih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal the dynamic nature of the interactions. For adamantane derivatives, MD simulations have been used to study their effects on membrane bilayers, which is relevant for understanding their transport and permeability. acs.org

Conformational Analysis and Crystal Packing Insights

The rigid nature of the adamantane skeleton significantly limits the conformational freedom of its derivatives. Conformational analysis, often performed using a combination of NMR spectroscopy and theoretical calculations, helps to understand the spatial arrangement of the substituents. nih.gov For this compound, the relative orientation of the aminomethyl and hydroxyl groups is largely fixed by the adamantane cage.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. csic.es Studies on related adamantane derivatives reveal how intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictate the packing of molecules in the crystal lattice. researchgate.netcsic.es The aminomethyl and hydroxyl groups of this compound are expected to participate in a network of hydrogen bonds, influencing its crystal structure.

ADME Predictions for Pharmacokinetic Understanding

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. Various computational models are used to predict properties such as solubility, lipophilicity (logP), and potential to cross the blood-brain barrier. The aminomethyl group in this compound is expected to increase its basicity and aqueous solubility compared to unsubstituted adamantane.

SwissADME is a popular tool for predicting the pharmacokinetic properties of small molecules. usm.my Parameters such as the number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated to assess oral bioavailability based on Lipinski's rule of five. usm.my For this compound, these predictions can guide further optimization of its structure to improve its pharmacokinetic profile.

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. nih.gov The rigid and highly symmetric nature of the adamantane core results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra. nih.gov

In the ¹H NMR spectrum of adamantane derivatives, the protons on the adamantane cage typically appear as a series of broad multiplets in the range of δ 1.5–2.5 ppm. researchgate.net The protons of the aminomethyl group (-CH₂NH₂) and the proton attached to the hydroxyl-bearing carbon (-CHOH) would be expected at more downfield chemical shifts.

The ¹³C NMR spectrum provides information about the carbon skeleton. The bridgehead and bridging carbons of the adamantane cage have distinct chemical shifts. nih.gov The signals for the carbon atoms attached to the aminomethyl and hydroxyl groups are shifted downfield due to the electronegativity of the nitrogen and oxygen atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Adamantane CH~1.5 - 2.5Varies
Adamantane CH₂~1.5 - 2.5Varies
-C H₂NH₂Downfield of adamantane protonsDownfield of adamantane carbons
-CH₂N H₂Variable, depends on solvent and concentrationN/A
-C HOHDownfield of adamantane protons~60 - 80
-CHO HVariable, depends on solvent and concentrationN/A

Note: These are general predictions. Actual chemical shifts can vary based on the solvent, concentration, and specific stereochemistry of the molecule.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of synthetic compounds like this compound. This method provides crucial information regarding the compound's molecular weight and elemental composition through the analysis of its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules such as this compound, which contains both a hydroxyl and an amino group. In ESI-MS, the compound is typically dissolved in a suitable solvent and ionized by applying a high voltage, leading to the formation of protonated molecules. For this compound (Molecular Formula: C11H19NO), the primary ion observed in positive ion mode would be the protonated molecule, [M+H]+. mdpi.comnih.gov The analysis of its hydrochloride salt would show a corresponding molecular ion peak for the free base, as the salt dissociates in the ESI source. matrix-fine-chemicals.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by measuring the m/z value with extremely high accuracy (typically to four or five decimal places). savemyexams.com This precision allows for the unambiguous determination of the elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. savemyexams.com For this compound, HRMS would be used to confirm its elemental composition of C11H19NO by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.govshd-pub.org.rs This technique is critical for verifying the identity of a newly synthesized compound and ruling out potential impurities.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterExpected ValueTechniqueReference/Rationale
Molecular Formula C11H19NO- nih.gov
Molecular Weight 181.27 g/mol -Calculated from formula
Nominal Mass 181Low-Resolution MSCalculated from integer masses
ESI-MS Ion (Positive) m/z 182.1ESI-MSCorresponds to [M+H]+
Calculated Exact Mass 181.14666HRMSTheoretical calculation
Observed Exact Mass ~181.1467HRMSHypothetical experimental value

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two complementary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of the compound is determined by injecting a sample and observing the resulting chromatogram; a single, sharp peak indicates a high degree of purity. The retention time of this peak is characteristic of the compound under specific conditions (e.g., column, mobile phase composition, flow rate, and temperature). Methodical HPLC analysis for related adamantane derivatives often employs a C18 column with a mobile phase consisting of a mixture like methanol (B129727) and water, sometimes with an acid additive like formic acid to improve peak shape. nih.gov

Thin Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative monitoring. It is highly effective for tracking the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For adamantane derivatives, solvent systems such as chloroform/acetone have been utilized. researchgate.net The separated spots are visualized, often under UV light (254 nm), and their retention factors (Rf) are calculated. researchgate.net

Table 2: Exemplary Chromatographic Conditions for this compound

TechniqueParameterConditionPurposeReference/Rationale
HPLC Column C18, 250 x 4.6 mmSeparation nih.gov
Mobile Phase Methanol/Water (e.g., 90:10) with 0.1% Formic AcidElution nih.gov
Detection UV (e.g., 210-220 nm)QuantificationAmine/hydroxyl groups lack strong chromophores at higher wavelengths
Flow Rate 1.0 mL/minAnalysis TimeStandard condition
Outcome Single peak with specific retention timePurity Assessment nih.gov
TLC Stationary Phase Silica Gel PlateSeparation researchgate.net
Mobile Phase Chloroform/Acetone (e.g., 95:5 v/v)Elution researchgate.net
Visualization UV light (254 nm) or chemical stain (e.g., ninhydrin)Detection researchgate.net
Outcome Single spot with a characteristic Rf valueReaction Monitoring researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously establishing its absolute structure, including the stereochemistry at its chiral centers and the conformation of its functional groups. mdpi.com

The process requires growing a suitable single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined.

The analysis provides highly accurate data on bond lengths, bond angles, and torsional angles. For this compound, this would confirm the rigid cage structure of the adamantane core and the precise attachment points and spatial orientation of the aminomethyl and hydroxyl substituents. Furthermore, the data reveals intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing. mdpi.com The crystallographic data, including the unit cell dimensions and space group, serve as a unique fingerprint for the compound in its crystalline form. rsc.org

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueSignificanceReference/Rationale
Crystal System MonoclinicDescribes the basic crystal shape rsc.org
Space Group P2₁/cDefines the symmetry elements of the unit cell rsc.org
Unit Cell: a 6.5 ÅDimension of the unit cell rsc.org
Unit Cell: b 13.0 ÅDimension of the unit cell rsc.org
Unit Cell: c 12.5 ÅDimension of the unit cell rsc.org
Unit Cell: β 91.5°Angle of the unit cell rsc.org
Molecules per Unit Cell (Z) 4Number of molecules in one unit cell rsc.org
R-factor < 0.05Indicates the quality of the structural refinement researchgate.net

Future Perspectives and Emerging Research Avenues for 5 Aminomethyl Adamantan 2 Ol Research

Rational Design and Synthesis of Next-Generation Adamantane-Based Therapeutics

The future development of therapeutics derived from 5-(aminomethyl)adamantan-2-ol will heavily rely on rational design and innovative synthetic strategies. The adamantane (B196018) scaffold itself is known to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. nih.gov The presence of both an aminomethyl and a hydroxyl group on the this compound backbone provides two distinct points for chemical modification, allowing for the creation of a diverse library of derivatives.

Future synthetic efforts are likely to focus on several key areas:

Scaffold Decoration: The primary amine can be readily modified through reactions such as N-alkylation or amide formation to introduce a variety of functional groups. nih.gov These modifications can be designed to enhance binding affinity to specific biological targets. Similarly, the hydroxyl group can be derivatized to form esters or ethers, further tuning the molecule's properties.

Bioisosteric Replacement: The adamantane core can be considered a bioisostere for phenyl rings, offering a three-dimensional alternative to flat aromatic structures. publish.csiro.au This strategy can be employed to improve the pharmacological properties of existing drugs by replacing a phenyl group with a this compound derivative.

Hybrid Molecules: A promising approach involves creating hybrid molecules by linking this compound to other known pharmacophores. researchgate.netwiley.com This can lead to compounds with dual or synergistic activities. For instance, combining it with a moiety known to target a specific receptor could lead to novel drugs with enhanced efficacy.

The synthesis of novel Schiff bases and hydrazide-hydrazones from adamantane derivatives has already shown potential for creating compounds with antimicrobial activity. mdpi.com A similar strategy could be applied to this compound to explore its potential in this therapeutic area.

Identification of Novel Biological Targets and Therapeutic Indications

While the biological targets of this compound are yet to be elucidated, the broader class of adamantane derivatives has been shown to interact with a range of biological systems. This provides a roadmap for identifying potential therapeutic applications for its derivatives.

Established adamantane drugs like amantadine (B194251) and memantine (B1676192) are known for their effects on the central nervous system (CNS), particularly as antiviral agents and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. publish.csiro.aunih.gov Amantadine is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. publish.csiro.au Given the structural similarities, derivatives of this compound could be investigated for their potential as modulators of CNS targets.

Emerging research has identified several other potential targets for adamantane-based compounds:

Sigma Receptors: The sigma-2 receptor is a promising target for cancer therapeutics and imaging agents. Recent studies have shown that adamantane-based scaffolds can be designed to target this receptor with high selectivity. nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): Tdp1 is an enzyme involved in DNA repair and is a target for enhancing the efficacy of certain anticancer drugs. Novel adamantane derivatives have been shown to inhibit Tdp1. nih.gov

Cannabinoid Receptors: The adamantyl moiety has been incorporated into synthetic cannabinoids, suggesting a potential role in modulating the endocannabinoid system. publish.csiro.au

Enzyme Inhibition: Adamantane derivatives have been investigated as inhibitors of various enzymes, including steroid sulfatase. pensoft.net

The table below summarizes the biological targets of some known adamantane derivatives, which could serve as a starting point for investigating the therapeutic potential of this compound.

Compound ClassPotential Biological Target(s)Therapeutic Area of Interest
AminoadamantanesNMDA Receptor, M2 Proton ChannelNeurodegenerative Diseases, Antiviral
Adamantane-based ScaffoldsSigma-2 ReceptorOncology
Adamantane-Monoterpene HybridsTyrosyl-DNA Phosphodiesterase 1 (Tdp1)Oncology
Adamantyl-containing compoundsCannabinoid ReceptorsNeurology, Pain Management

Integration of Multidisciplinary Approaches in Drug Discovery and Development

The successful development of next-generation therapeutics from this compound will necessitate a highly integrated and multidisciplinary approach. pensoft.netresearchgate.net This involves the convergence of expertise from various scientific fields.

Computational Chemistry and Molecular Modeling: In silico methods are indispensable for modern drug discovery. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with potential biological targets. nih.gov These computational studies can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted computationally to guide the design of derivatives with favorable drug-like properties. nih.gov

Advanced Synthesis and High-Throughput Screening: The development of efficient synthetic routes will be crucial for generating a diverse library of this compound derivatives. wiley.com High-throughput screening (HTS) can then be employed to rapidly evaluate the biological activity of these compounds against a panel of potential targets.

Structural Biology: For promising lead compounds, determining the three-dimensional structure of the drug-target complex through techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the mechanism of action. This information can then be used to further optimize the lead compound for improved potency and selectivity.

Drug Delivery Systems: The unique properties of adamantane also make it a candidate for use in advanced drug delivery systems. pensoft.netmdpi.comnih.gov Adamantane-based dendrimers and liposomes have been developed as carriers for targeted drug delivery. pensoft.netmdpi.com The this compound scaffold could potentially be incorporated into such systems to improve the delivery of therapeutic agents to specific cells or tissues.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-(Aminomethyl)adamantan-2-OL in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For aerosolized particles, wear a NIOSH-approved P95 respirator .
  • Ventilation : Ensure local exhaust ventilation or fume hoods to limit inhalation exposure (H335 hazard) .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers. Prevent environmental release into drainage systems .
  • Storage : Store in a dry, cool (2–8°C) environment away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are available for this compound, and what are the key reaction intermediates?

  • Methodological Answer :

  • Hypoiodite Reaction Pathway : Start with adamantane derivatives (e.g., 2-ethyl-adamantan-2-ol) and react with iodine under controlled acidic conditions to form intermediates like iodo-ethers. Hydrolysis yields substituted oxa-adamantanes .
  • Catalytic Amination : Use reductive amination of 5-keto-adamantane derivatives with ammonia or methylamine in the presence of a palladium catalyst. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with lanthanide shift reagents (e.g., Eu(fod)3_3) to resolve overlapping signals in disubstituted adamantane derivatives .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in dichloromethane/hexane mixtures and collect diffraction data (space group P21/c, Z=4) .
  • HPLC-PDA : Use a C18 column with methanol/water mobile phase (70:30) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve conflicting reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, higher iodine concentrations may favor hypoiodite intermediates but risk side-product formation (e.g., iodo-ethers) .
  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to probe rate-determining steps in amination pathways .

Q. How can contradictory structural data from X-ray crystallography and NMR be reconciled for adamantane derivatives?

  • Methodological Answer :

  • Dynamic Effects : Assess temperature-dependent NMR spectra to identify conformational flexibility (e.g., chair-to-boat transitions in adamantane rings) that may obscure crystallographic data .
  • Complementary Techniques : Pair solid-state NMR with X-ray data to resolve discrepancies. For example, solid-state 13C^{13}\text{C}-NMR can detect crystallographic disorder not visible in solution NMR .

Q. What strategies mitigate toxic byproduct formation during thermal decomposition of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >300°C) and identify gaseous byproducts (e.g., CO, NOx_x) via coupled GC-MS .
  • Scavenger Systems : Introduce alkaline scrubbers (e.g., NaOH traps) in reaction setups to neutralize acidic gases (HBr, HNOx_x) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.